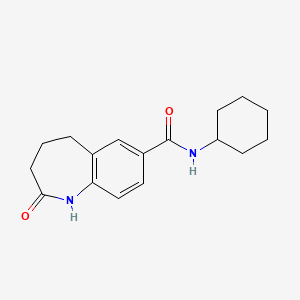
4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research. FMP is a piperazine-based compound that has been synthesized and studied for its potential applications in various fields.
作用機序
The mechanism of action of 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects
4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide has been found to exhibit potent activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide has also been found to exhibit activity against multidrug-resistant cancer cells, making it a potential candidate for the treatment of drug-resistant cancers.
実験室実験の利点と制限
One of the advantages of using 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide in lab experiments is its potent activity against various cancer cell lines, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide is its potential toxicity, which needs to be further studied and evaluated before it can be used as a therapeutic agent.
将来の方向性
There are several future directions for the research on 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide. One of the potential directions is to further study the mechanism of action of 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide and identify the specific enzymes and proteins that it targets. Another potential direction is to evaluate the toxicity and safety of 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide in animal models and human clinical trials. Additionally, 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide can be further modified and optimized to improve its potency and selectivity against cancer cells.
合成法
The synthesis of 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide involves the reaction of 2-methylpyrazole-3-carboxylic acid with 1-(2-fluorophenyl)piperazine in the presence of coupling reagents. The reaction results in the formation of 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide as a white solid, which can be further purified using various chromatographic techniques.
科学的研究の応用
4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases. 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide has been found to exhibit potent activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
特性
IUPAC Name |
4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c1-19-14(6-7-17-19)18-15(22)21-10-8-20(9-11-21)13-5-3-2-4-12(13)16/h2-7H,8-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMYWAMFLZXTDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B6636236.png)
![1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea](/img/structure/B6636243.png)


![2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline](/img/structure/B6636256.png)
![2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid](/img/structure/B6636259.png)

![Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636275.png)
![Dimethyl 5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B6636280.png)

![Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B6636296.png)
![2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid](/img/structure/B6636297.png)

